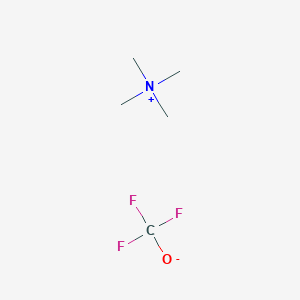

Tetramethylammonium-trifluoromethanolate

Descripción general

Descripción

Tetramethylammonium-trifluoromethanolate is a compound with the molecular formula C5H12F3NO . It is also known by other names such as tetramethylammonium trifluoromethylate and tetramethylazanium trifluoromethanolate .

Molecular Structure Analysis

The molecular structure of this compound consists of one tetramethylammonium cation and one trifluoromethanolate anion . The molecular weight of the compound is 159.15 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.15 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 159.08709849 g/mol . The topological polar surface area of the compound is 23.1 Ų .Aplicaciones Científicas De Investigación

1. Use in Electrochemistry

Tetramethylammonium ions, specifically tetramethylammonium difluoro(oxalato)borate (TMADFOB), enhance the capacitance of electric double-layer capacitors (EDLCs) when used in moderately high concentrations. These ions increase the number of ions accumulated in the pores of an activated carbon electrode, leading to higher capacitance in EDLCs. TMADFOB has shown higher gravimetric capacitance compared to similar compounds, indicating its effectiveness in electrochemical applications (Nambu, Takahashi, Suzuki, & Sasaki, 2013).

2. Organic Synthesis

Tetramethylammonium compounds, including tetramethylammonium nitrate, are used in organic synthesis for nitration processes. These compounds provide a source for nitronium triflate nitrating agents, enabling rapid and selective nitration of various aromatic and heteroaromatic substrates. This method is mild enough for large-scale syntheses and typically results in high yields with minimal need for purification (Shackelford et al., 2003).

3. Analytical Chemistry

Tetramethylammonium hydroxide is utilized for the characterization of chlorogenic acids, including those belonging to caffeoyl, p-coumaroyl, feruloyl, and dicaffeoylquinic acid subgroups. This compound aids in the identification of trace amounts of these acids, with the assignments confirmed through conventional proton NMR (Clifford, Kellard, & Birch, 1989).

4. Synthetic Chemistry

Tetramethylammonium trifluoromethylselenate, used in copper-catalyzed oxidative coupling reactions, facilitates the synthesis of valuable trifluoromethylselenoarenes and alkynes under mild conditions. This method allows direct access to these compounds and demonstrates significant synthetic utility (Lefebvre, Pluta, & Rueping, 2015).

5. Material Science

In the study of lamellar lyotropic liquid crystals, tetramethylammonium perfluoro-octanoate demonstrates the ability to form a single-layered lamellar liquid crystalline phase at room temperature. This research contributes to understanding the structural parameters and stability of such phases (Hedge, Thomas, Mortimer, & White, 1980).

Safety and Hazards

Tetramethylammonium-trifluoromethanolate is toxic if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only under a chemical fume hood .

Mecanismo De Acción

- The primary target of Tetramethylammonium-trifluoromethanolate is UDP-glucose 4-epimerase in humans . UDP-glucose 4-epimerase plays a crucial role in carbohydrate metabolism and catalyzes the interconversion of UDP-glucose and UDP-galactose.

Target of Action

Mode of Action

- this compound is still under investigation, but we know that it blocks several targets:

- It inhibits autonomic ganglia, affecting neurotransmission. By blocking these channels, it modulates membrane potential and ion flow. It interferes with cholinergic signaling .

Análisis Bioquímico

Biochemical Properties

Tetramethylammonium-trifluoromethanolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the modulation of enzyme activity, binding to specific protein sites, and influencing the structural conformation of biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes, thereby affecting the overall biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and function, which may be due to its gradual degradation or accumulation within cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. These threshold effects are critical for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, thereby enhancing its efficacy in biochemical reactions .

Propiedades

IUPAC Name |

tetramethylazanium;trifluoromethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CF3O/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOIVYZLFDYMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C([O-])(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660019 | |

| Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189997-61-3 | |

| Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium trifluoromethylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

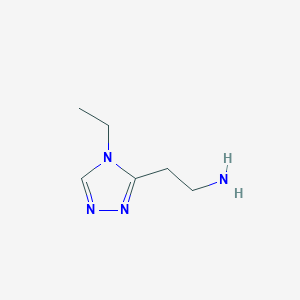

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)

![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)

![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)

![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)

![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)

![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)

![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)